molecular formula C12H16N5O6P B1257412 6-(dimethylamino)-cPuMP

6-(dimethylamino)-cPuMP

Cat. No.: B1257412
M. Wt: 357.26 g/mol
InChI Key: SAPLCLKDPNOYRU-WOUKDFQISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(Dimethylamino)-cPuMP (cyclopentyl-modified purine monophosphate derivative) is a synthetic nucleotide analog characterized by a dimethylamino (-N(CH₃)₂) substituent at the 6-position of the purine core. The dimethylamino group confers moderate basicity (pKa ~9–10) and influences solubility, bioavailability, and intermolecular interactions .

Properties

Molecular Formula

C12H16N5O6P

Molecular Weight

357.26 g/mol

IUPAC Name

(4aR,6R,7R,7aS)-6-[6-(dimethylamino)purin-9-yl]-2-hydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol

InChI

InChI=1S/C12H16N5O6P/c1-16(2)10-7-11(14-4-13-10)17(5-15-7)12-8(18)9-6(22-12)3-21-24(19,20)23-9/h4-6,8-9,12,18H,3H2,1-2H3,(H,19,20)/t6-,8-,9-,12-/m1/s1

InChI Key

SAPLCLKDPNOYRU-WOUKDFQISA-N

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C4C(O3)COP(=O)(O4)O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between 6-(dimethylamino)-cPuMP and related compounds:

Compound Core Structure Substituents pKa (Basic Group) Biological Activity Source
6-(Dimethylamino)-cPuMP Purine 6-(dimethylamino), cyclopentyl modification ~9–10 (inferred) Not explicitly reported (hypothesized nucleotide mimic) Inferred
Decyl 6-(pyrrolidin-1-yl)-hexanoate Hexanoate ester 6-(pyrrolidin-1-yl) Slightly under 9 Transdermal permeation enhancer (ER=30)
Alkyl 6-(dimethylamino)-hexanoate Hexanoate ester 6-(dimethylamino) Slightly under 9 Lower transdermal activity vs. pyrrolidinyl analog
6-(Dimethylamino)-9-(4-methylbenzyl)-2-trifluoromethyl-purine Purine 6-(dimethylamino), 4-methylbenzyl, trifluoromethyl Not reported Antiviral/anticancer (structural inference)
Cyclohexanone,2-[(dimethylamino)methyl] Cyclohexanone 2-(dimethylaminomethyl) ~8–9 Biomarker for citrus fruit storage
Key Findings:

Substituent Bulkiness and Basicity: The dimethylamino group in 6-(dimethylamino)-cPuMP is less sterically hindered than the pyrrolidin-1-yl group in decyl 6-(pyrrolidin-1-yl)-hexanoate. indicates that increased substituent bulkiness (e.g., pyrrolidinyl vs. dimethylamino) correlates with reduced transdermal permeation enhancement (ER=30 vs. lower activity for dimethylamino-hexanoate). This suggests that 6-(dimethylamino)-cPuMP’s smaller substituent may favor membrane permeability but reduce target-binding specificity compared to bulkier analogs .

Core Structure Impact: Purine-based compounds (e.g., 6-(dimethylamino)-cPuMP and the trifluoromethyl-purine derivative in ) are more likely to interact with nucleotide-binding enzymes or receptors compared to hexanoate esters or cyclohexanone derivatives. For example, the trifluoromethyl group in ’s purine analog may enhance metabolic stability or binding affinity, whereas 6-(dimethylamino)-cPuMP’s cyclopentyl modification could influence conformational flexibility .

Functional Group Synergy: The combination of dimethylamino with cyclopentyl or trifluoromethyl groups (as in purine analogs) may balance hydrophobicity and basicity, enhancing cellular uptake. In contrast, cyclohexanone derivatives with dimethylaminomethyl groups () exhibit distinct physicochemical profiles, likely favoring roles as metabolic intermediates rather than therapeutic agents .

Pharmacokinetic and Efficacy Considerations

While direct data on 6-(dimethylamino)-cPuMP is lacking, insights can be drawn from structural analogs:

  • Hexanoate Esters: The superior transdermal activity of pyrrolidinyl-hexanoate (ER=30) over dimethylamino-hexanoate () underscores the trade-off between substituent bulkiness and permeation enhancement. This implies that 6-(dimethylamino)-cPuMP may require formulation adjuvants for optimal delivery .
  • Purine Derivatives: The trifluoromethyl and 4-methylbenzyl groups in ’s compound suggest enhanced target affinity or resistance to enzymatic degradation compared to 6-(dimethylamino)-cPuMP. However, the dimethylamino group’s basicity may improve solubility, a critical factor in oral bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(dimethylamino)-cPuMP
Reactant of Route 2
6-(dimethylamino)-cPuMP

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